Cas no 27649-43-0 (3-phenyl-1H-pyrrole)

3-Phenyl-1H-pyrrole is a heterocyclic aromatic compound featuring a pyrrole ring substituted with a phenyl group at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its conjugated system enhances reactivity in electrophilic substitution and metal-catalyzed coupling reactions, facilitating the construction of complex molecular architectures. The compound's stability and compatibility with diverse reaction conditions further underscore its utility in medicinal chemistry, particularly in the development of bioactive molecules and functional materials. Its well-defined chemical behavior and versatility in derivatization make 3-phenyl-1H-pyrrole a preferred choice for researchers in synthetic and applied chemistry.
3-phenyl-1H-pyrrole structure
3-phenyl-1H-pyrrole structure
商品名:3-phenyl-1H-pyrrole
CAS番号:27649-43-0
MF:C10H9N
メガワット:143.18516
MDL:MFCD06660456
CID:251330
PubChem ID:5324110

3-phenyl-1H-pyrrole 化学的及び物理的性質

名前と識別子

    • 1H-Pyrrole, 3-phenyl-
    • 3-PHENYL-1H-PYRROLE
    • 1H-Pyrrole,3-phenyl
    • 2-phenyl-pyrrole
    • 3-phenyl pyrrole
    • 3-Phenylpyrrol
    • GL-0467
    • EN300-247677
    • 3-phenylpyrrole
    • InChI=1/C10H9N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-8,11
    • CS-0117116
    • CBA64943
    • 27649-43-0
    • MFCD06660456
    • SCHEMBL720957
    • DTXSID20415874
    • LJDRAKFYYGCAQC-UHFFFAOYSA-N
    • AKOS000365554
    • 3-phenyl-1H-pyrrole
    • MDL: MFCD06660456
    • インチ: InChI=1S/C10H9N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-8,11H
    • InChIKey: LJDRAKFYYGCAQC-UHFFFAOYSA-N
    • ほほえんだ: C1(C2C=CNC=2)C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 143.07300
  • どういたいしつりょう: 143.073499291g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 0
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 116
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 15.8Ų

じっけんとくせい

  • 密度みつど: 1.076
  • ふってん: 304.1°Cat760mmHg
  • フラッシュポイント: 125.4°C
  • 屈折率: 1.596
  • PSA: 15.79000
  • LogP: 2.68170

3-phenyl-1H-pyrrole セキュリティ情報

3-phenyl-1H-pyrrole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-phenyl-1H-pyrrole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-247677-1.0g
3-phenyl-1H-pyrrole
27649-43-0 95%
1.0g
$329.0 2024-06-19
Aaron
AR002V0H-250mg
1H-Pyrrole, 3-phenyl-
27649-43-0 95%
250mg
$250.00 2025-01-21
Aaron
AR002V0H-10g
1H-Pyrrole, 3-phenyl-
27649-43-0 95%
10g
$4036.00 2023-12-14
Enamine
EN300-247677-5g
3-phenyl-1H-pyrrole
27649-43-0 95%
5g
$1501.0 2023-09-15
abcr
AB424515-1g
3-Phenyl-1H-pyrrole, 90%; .
27649-43-0 90%
1g
€694.20 2025-03-19
A2B Chem LLC
AB32405-50mg
1H-Pyrrole, 3-phenyl-
27649-43-0 95%
50mg
$117.00 2024-04-20
A2B Chem LLC
AB32405-250mg
1H-Pyrrole, 3-phenyl-
27649-43-0 95%
250mg
$207.00 2024-04-20
abcr
AB424515-10g
3-Phenyl-1H-pyrrole, 90%; .
27649-43-0 90%
10g
€1759.20 2025-03-19
A2B Chem LLC
AB32405-2.5g
1H-Pyrrole, 3-phenyl-
27649-43-0 95%
2.5g
$845.00 2024-04-20
A2B Chem LLC
AB32405-5g
1H-Pyrrole, 3-phenyl-
27649-43-0 95%
5g
$1615.00 2024-04-20

3-phenyl-1H-pyrrole 合成方法

3-phenyl-1H-pyrrole 関連文献

3-phenyl-1H-pyrroleに関する追加情報

3-Phenyl-1H-Pyrrole: A Comprehensive Overview

3-Phenyl-1H-pyrrole is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. With the CAS number 27649-43-0, this compound is classified under the broader category of pyrrole derivatives. The molecule consists of a five-membered ring containing one nitrogen atom and a phenyl group attached at the third position, making it structurally distinct and versatile for various applications.

The synthesis of 3-phenyl-1H-pyrrole has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements have focused on green chemistry approaches, such as using microwave-assisted synthesis or catalytic systems to enhance yield and reduce environmental impact. These methods not only improve the efficiency of synthesis but also align with the growing demand for sustainable chemical processes.

One of the most notable applications of 3-phenyl-1H-pyrrole lies in its use as a building block for more complex molecules. Its aromaticity and reactivity make it an ideal precursor for synthesizing advanced materials, including conductive polymers and organic semiconductors. For instance, researchers have successfully incorporated 3-phenyl-1H-pyrrole into polymeric frameworks to develop materials with enhanced electronic properties, paving the way for applications in flexible electronics and optoelectronic devices.

In the realm of pharmacology, 3-phenyl-1H-pyrrole has shown promise as a lead compound for drug development. Studies have demonstrated its potential as an anti-inflammatory agent, with research focusing on its ability to modulate key inflammatory pathways. Additionally, its unique structure has been exploited in the design of bioactive molecules targeting various therapeutic areas, including cancer and neurodegenerative diseases.

Recent breakthroughs in computational chemistry have further elucidated the electronic properties of 3-phenyl-1H-pyrrole, providing deeper insights into its reactivity and stability. Advanced simulations have revealed that the compound exhibits a high degree of conjugation, which contributes to its excellent electron transport capabilities. This understanding has been instrumental in guiding experimental efforts to tailor its properties for specific applications.

The versatility of 3-phenyl-1H-pyrrole extends to its role in supramolecular chemistry. Researchers have utilized its ability to form hydrogen bonds and π–π interactions to construct self-assembled structures with potential applications in molecular recognition and sensing technologies. These studies highlight the compound's potential as a functional unit in advanced materials design.

Despite its numerous applications, challenges remain in fully harnessing the potential of 3-phenyl-1H-pyrrole. Issues such as scalability and cost-effectiveness in large-scale production need to be addressed to ensure its widespread adoption across industries. Furthermore, ongoing research is focused on understanding its long-term stability under various environmental conditions, which is crucial for its integration into real-world applications.

In conclusion, 3-phenyl-1H-pyrrole stands as a testament to the ingenuity of modern chemistry, offering a multifaceted platform for innovation across diverse fields. As research continues to uncover new facets of this compound's properties and applications, it is poised to play an increasingly significant role in shaping future advancements in science and technology.

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